2-benzylsulfonyl-5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrimidine ring, and multiple functional groups, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2-(methylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group with an amine results in the formation of an amine derivative .
Scientific Research Applications
5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-2-(METHYLSULFANYL)BENZOIC ACID
- 5-CHLORO-N-(2-{[5-CHLORO-2-(METHYLSULFANYL)BENZOYL]AMINO}PHENYL)-2-(METHYLSULFANYL)BENZAMIDE
Uniqueness
What sets 5-CHLORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C15H12ClN5O3S3 |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-benzylsulfonyl-5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H12ClN5O3S3/c1-25-15-21-20-13(26-15)19-12(22)11-10(16)7-17-14(18-11)27(23,24)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,19,20,22) |
InChI Key |
HWTCVZYAXNBPHR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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